molecular formula C15H13ClF3N3 B1396253 (4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine CAS No. 849-92-3

(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine

Cat. No.: B1396253
CAS No.: 849-92-3
M. Wt: 327.73 g/mol
InChI Key: JKABUWOKAVANOP-UHFFFAOYSA-N
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Description

(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine is a synthetic organic compound with the molecular formula C15H13ClF3N3 It is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with chloro and trifluoromethyl groups, while the other is substituted with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine typically involves the diazotization of 2-chloro-5-(trifluoromethyl)aniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to generate the diazonium salt. The coupling reaction is usually carried out at low temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, can further optimize the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diazenyl groups. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Medicine

Although not widely used in medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Further research is needed to explore its potential in drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments due to its vibrant color properties. It may also find applications in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine involves its interaction with molecular targets, such as enzymes or receptors, through its diazenyl group. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-{(E)-[2-Chloro-4-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine
  • (4-{(E)-[2-Bromo-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine
  • (4-{(E)-[2-Chloro-5-(difluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine

Uniqueness

(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine is unique due to the presence of both chloro and trifluoromethyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and interaction with molecular targets.

Properties

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3/c1-22(2)12-6-4-11(5-7-12)20-21-14-9-10(15(17,18)19)3-8-13(14)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKABUWOKAVANOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037487
Record name 4-{[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl}-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849-92-3
Record name 4-{[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl}-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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